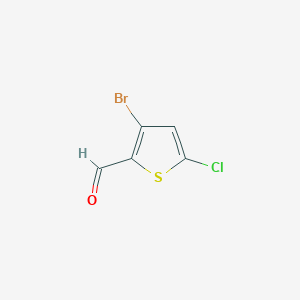

3-Bromo-5-chlorothiophene-2-carbaldehyde

Description

3-Bromo-5-chlorothiophene-2-carbaldehyde is a halogenated thiophene derivative with a carbaldehyde functional group at position 2, bromine at position 3, and chlorine at position 5 (Figure 1). Its molecular formula is C₅H₂BrClOS, with an average molecular weight of 225.55 g/mol (calculated from atomic masses). The compound is identified by CAS number 403640-46-0 and is commercially available at 97% purity .

Thiophene-based aldehydes are pivotal intermediates in organic synthesis, particularly in pharmaceutical and materials chemistry. The electron-withdrawing effects of bromine and chlorine substituents modulate the reactivity of the aldehyde group, enabling applications in cross-coupling reactions, heterocycle synthesis, and ligand design.

Properties

IUPAC Name |

3-bromo-5-chlorothiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClOS/c6-3-1-5(7)9-4(3)2-8/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLJDNISPJLTSNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Br)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-5-chlorothiophene-2-carbaldehyde can be synthesized through various methods. One common approach involves the halogenation of thiophene derivatives. For instance, starting from 2,4-dibromothiophene, the compound can be synthesized by the action of lithium diisopropylamide (LDA) followed by treatment with hexachloroethane (C2Cl6) . Another method involves the halogen dance reaction, which is a useful synthetic tool to access positions in aromatic and heteroaromatic systems for subsequent functionalization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions. The use of efficient halogenating agents such as N-chlorosuccinimide (NCS), N-iodosuccinimide (NIS), or bromine (Br2) is common in these processes .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chlorothiophene-2-carbaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions

Substitution: Reagents such as Grignard reagents or organolithium compounds are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

Substitution: Various substituted thiophene derivatives.

Oxidation: 3-Bromo-5-chlorothiophene-2-carboxylic acid.

Reduction: 3-Bromo-5-chlorothiophene-2-methanol.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 3-Bromo-5-chlorothiophene-2-carbaldehyde is as a building block in drug development. Its derivatives have been explored for their potential biological activities, including anti-cancer and anti-inflammatory properties. For instance, compounds derived from this thiophene derivative have shown promise in inhibiting various biological targets, such as blood coagulation factors .

Case Study: Anticoagulant Activity

- Compound : 5-chloro-N-(2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide

- Application : Inhibitor of blood coagulation factor Xa

- Indications : Prophylaxis and treatment of thromboembolic disorders (e.g., myocardial infarction, stroke) .

Materials Science

This compound is also utilized in the synthesis of advanced materials, particularly organic semiconductors and light-emitting diodes (LEDs). Its derivatives can form conjugated polymers that exhibit desirable electronic properties for use in optoelectronic devices.

Case Study: Conjugated Polymers

- Synthesis Method : Transition metal-catalyzed cross-coupling reactions

- Outcome : Development of novel thiophene-based conjugated polymers with enhanced charge transport properties for applications in organic photovoltaics .

Agrochemical Applications

The compound serves as an important intermediate in the synthesis of agrochemicals. Its derivatives can be designed to exhibit herbicidal or fungicidal properties, contributing to crop protection strategies.

Example Application: Herbicides

- Mechanism : Halogenated thiophenes can disrupt biochemical pathways in target pests.

- Research Findings : Studies have shown that certain derivatives possess significant herbicidal activity against common agricultural weeds .

Data Tables

| Application Area | Specific Uses | Examples/Notes |

|---|---|---|

| Medicinal Chemistry | Drug development | Anticoagulants, anti-inflammatory agents |

| Materials Science | Organic semiconductors | Conjugated polymers for LEDs |

| Agrochemicals | Herbicides, fungicides | Target-specific pest control |

Mechanism of Action

The mechanism of action of 3-Bromo-5-chlorothiophene-2-carbaldehyde involves its reactivity towards nucleophiles and electrophiles. The presence of both bromine and chlorine atoms makes it a versatile intermediate in various organic reactions. The aldehyde group can participate in nucleophilic addition reactions, while the halogen atoms can undergo substitution reactions .

Comparison with Similar Compounds

Positional Isomers: 5-Bromo-3-chlorothiophene-2-carbaldehyde

Key Differences :

- Substituent Positions : Bromine and chlorine are swapped (Br at position 5, Cl at position 3) .

- Reactivity : The electronic environment of the aldehyde group may differ due to altered inductive effects. For instance, bromine at position 5 (meta to the aldehyde) could exert weaker electron-withdrawing effects compared to bromine at position 3 (ortho).

- Synthetic Accessibility: Higher purity (98% vs.

Benzannulated Analog: 3-Bromo-5-chloro-1-benzothiophene-2-carbaldehyde

Key Differences :

Substituent Variants: 4-Bromo-5-methylthiophene-2-carbaldehyde

Key Differences :

- Substituents : Methyl at position 5 replaces chlorine, and bromine shifts to position 4.

- Electronic Effects : The methyl group (electron-donating) counterbalances bromine’s electron-withdrawing effects, altering reactivity in nucleophilic additions .

- Molecular Weight : Reduced to 205.07 g/mol due to the absence of chlorine and addition of a lighter methyl group .

Data Table: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity | Key Substituents |

|---|---|---|---|---|---|

| 3-Bromo-5-chlorothiophene-2-carbaldehyde | C₅H₂BrClOS | 225.55 | 403640-46-0 | 97% | Br (3), Cl (5), CHO (2) |

| 5-Bromo-3-chlorothiophene-2-carbaldehyde | C₅H₂BrClOS | 225.55 | 1503406-39-0 | 98% | Br (5), Cl (3), CHO (2) |

| 3-Bromo-5-chloro-1-benzothiophene-2-carbaldehyde | C₉H₄BrClOS | 275.54 | 863666-78-8 | - | Br (3), Cl (5), CHO (2), Benzannulated |

| 4-Bromo-5-methylthiophene-2-carbaldehyde | C₆H₅BrOS | 205.07 | 29421-75-8 | - | Br (4), CH₃ (5), CHO (2) |

Research Findings and Functional Insights

- Reactivity in Cross-Coupling: The dual halogenation (Br and Cl) in this compound enables sequential Suzuki-Miyaura reactions, distinguishing it from mono-halogenated analogs like 4-Bromo-5-methylthiophene-2-carbaldehyde .

- Electronic Effects : Bromine at position 3 (ortho to CHO) increases the aldehyde’s electrophilicity compared to its positional isomer, facilitating nucleophilic additions .

- Biological Relevance : Thiophene carbaldehydes are precursors to bioactive molecules. For example, derivatives of this compound may exhibit enhanced antibacterial activity due to synergistic halogen effects .

Biological Activity

3-Bromo-5-chlorothiophene-2-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications, drawing from diverse research studies and findings.

Synthesis

The synthesis of this compound typically involves the bromination and chlorination of thiophene derivatives followed by formylation reactions. Various methods have been reported in literature, including the use of palladium-catalyzed reactions for functionalization at the β-position of thiophenes, which allows for selective modifications and the introduction of various substituents .

Antibacterial Properties

Research indicates that compounds derived from thiophene structures exhibit significant antibacterial activity. For instance, studies have shown that related thiophene derivatives demonstrate potent activity against Escherichia coli with IC50 values ranging from 51.4 to 79.13 μg/mL . Specifically, this compound may exhibit similar antibacterial properties due to its structural similarities with other active compounds.

Antioxidant Activity

The antioxidant potential of thiophene derivatives has also been explored. Compounds with similar structures have shown significant nitric oxide scavenging abilities, suggesting that this compound could possess comparable antioxidant activity . The mechanism often involves the donation of electrons to free radicals, thereby neutralizing them.

Anticancer Activity

The anticancer potential of thiophene derivatives has been a focus of recent studies. For example, certain thiosemicarbazones derived from thiophene structures have displayed notable antiproliferative effects against various human tumor cell lines, with IC50 values indicating strong cytotoxicity . Although specific data on this compound's anticancer activity is limited, its structural framework suggests it may also be a promising candidate for further investigation.

Case Studies

- Antibacterial Study : A study demonstrated that several synthesized thiophene derivatives showed effective antibacterial action against E. coli, with the most potent compound having an IC50 value of 51.4 μg/mL .

- Antioxidant Evaluation : Various thiophene compounds were screened for their ability to scavenge nitric oxide radicals, revealing significant antioxidant activities across multiple synthesized derivatives .

- Anticancer Research : In vitro studies on related compounds indicated that certain thiophene derivatives could inhibit cell proliferation in cancer cell lines more effectively than conventional drugs like 5-fluorouracil .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.